molecular formula C13H20N2O B1373328 (4-Amino-1-benzylpiperidin-3-yl)methanol CAS No. 1334146-54-1

(4-Amino-1-benzylpiperidin-3-yl)methanol

Cat. No.: B1373328
CAS No.: 1334146-54-1
M. Wt: 220.31 g/mol
InChI Key: CZCYWYTZXZUBOO-UHFFFAOYSA-N
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Description

(4-Amino-1-benzylpiperidin-3-yl)methanol is a chemical compound belonging to the piperidine class It is characterized by a piperidine ring substituted with an amino group at the 4-position, a benzyl group at the 1-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-benzylpiperidin-3-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

    Amination: The amino group is introduced through reductive amination or other suitable amination reactions.

    Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1-benzylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.

Scientific Research Applications

(4-Amino-1-benzylpiperidin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-1-benzylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar in structure but lacks the amino and hydroxymethyl groups.

    1-Benzylpiperidin-4-yl)methanol: Similar but with different substitution patterns.

    3-Amino-1-benzylpiperidin-4-yl)methanol: Similar but with different positional isomerism.

Uniqueness

(4-Amino-1-benzylpiperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-amino-1-benzylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYWYTZXZUBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177198-30-9
Record name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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